molecular formula C15H23ClN4O2 B2482456 tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate CAS No. 2378507-18-5

tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate

Cat. No.: B2482456
CAS No.: 2378507-18-5
M. Wt: 326.83
InChI Key: ZQSMFMYEPUGBBU-XYPYZODXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate (CAS 1289385-84-7) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C15H23ClN4O2 and a molecular weight of 326.82 g/mol, this compound features both a tert-butyloxycarbonyl (Boc) protected amine and a chloropyrimidine group on a cyclohexane scaffold . This structure makes it a versatile intermediate for the synthesis of more complex molecules. The chloropyrimidine moiety is a key reactive site, allowing for further functionalization via cross-coupling or nucleophilic aromatic substitution reactions. Researchers can utilize this compound in the exploration of new therapeutic agents, particularly in constructing molecules that target specific enzymes or receptors . Structurally related compounds featuring chloropyrimidine and cyclohexyl groups have been investigated for their role in inhibiting protein tyrosine kinase activity, which is a prominent target in oncology . Furthermore, research on compounds with similar structural motifs, such as trans-4-butylcyclohexane carboxylic acid, has demonstrated promising activity as antiepileptic drugs through the inhibition of AMPA receptors, highlighting the potential research pathways this compound could enable . The product is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[4-[(4-chloropyrimidin-2-yl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-6-4-10(5-7-11)18-13-17-9-8-12(16)20-13/h8-11H,4-7H2,1-3H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSMFMYEPUGBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative. The process can be summarized as follows:

    Starting Materials: tert-Butyl carbamate, 4-chloropyrimidine, and cyclohexylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The tert-butyl carbamate is first deprotonated by the base, followed by nucleophilic substitution with the cyclohexylamine derivative. The resulting intermediate is then reacted with 4-chloropyrimidine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in THF.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Histamine H4 Receptor Modulation

One of the primary applications of tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate is its role as a ligand for the histamine H4 receptor. This receptor is involved in various inflammatory processes, making it a target for developing anti-inflammatory drugs. Research has indicated that compounds in this class can exhibit anti-inflammatory and antinociceptive properties, suggesting their potential use in treating conditions such as allergies and chronic pain.

Synthetic Organic Chemistry

The compound is also notable for its versatility in synthetic organic chemistry. It can be synthesized through several methodologies, which may include reactions involving triethylamine in isopropanol under reflux conditions. These synthetic pathways are essential for producing derivatives that can be tested for enhanced biological activity or selectivity.

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various compounds targeting the histamine H4 receptor, this compound was found to demonstrate significant binding affinity. The research employed radiolabeled ligands and cell-based assays to assess the compound's interaction with the receptor, highlighting its potential therapeutic applications in managing inflammatory diseases.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to understand how variations in the chlorine substitution on the pyrimidine ring influence biological activity. The findings suggested that specific modifications could enhance binding affinity and selectivity towards histamine receptors, providing valuable insights for drug design .

Mechanism of Action

The mechanism of action of tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Halogen Substitution
  • tert-Butyl (4-((4-Bromo-5-chloropyridin-2-yl)amino)cyclohexyl)carbamate (2i): Replaces pyrimidine with pyridine and introduces bromine at the 4-position. The bromine increases molecular weight (MW = 405.5 g/mol) and may enhance halogen bonding, though pyridine’s reduced nitrogen content alters electronic properties compared to pyrimidine .
  • tert-Butyl ((1R,4R)-1-((2-Chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)carbamate (299): Substitutes iodine at the pyrimidine 5-position, increasing steric bulk and polarizability. The iodine’s size may hinder binding in sterically constrained active sites but offers a handle for radio labeling .
Functional Group Modifications
  • tert-Butyl (4-((6-Chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate: Incorporates a methylthio group at the pyrimidine 2-position, enhancing lipophilicity (logP increase) and metabolic stability compared to the parent compound. The methylthio group may also act as a leaving group in further reactions .

Cyclohexyl Backbone Modifications

Stereochemical and Linker Variations
  • tert-Butyl ((1r,4r)-4-((4-Bromo-5-chloropyridin-2-yl)amino)cyclohexyl)carbamate (2i): The trans-cyclohexyl configuration (1r,4r) minimizes steric clash between substituents, favoring planar conformations for target engagement .
Additional Functional Groups
  • tert-Butyl (((1R,4R)-1-((2-Chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (299): A methoxy group on the cyclohexyl ring introduces polarity, enhancing aqueous solubility. The methoxy’s electron-donating effect may stabilize adjacent positive charges in protonated intermediates .

Incorporation of Heterocycles and Complex Scaffolds

  • tert-Butyl ((cis)-4-(4-(((2-((3,5-Dichlorophenyl)amino)quinazolin-8-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate (15b): The triazole-quinazoline hybrid expands π-stacking capabilities and hydrogen bonding sites, likely improving affinity for ATP-binding pockets in kinases. However, the increased MW (MW ~600 g/mol) may reduce permeability .
  • tert-Butyl (4-((2-Bromobenzyl)amino)cyclohexyl)carbamate: Replaces pyrimidine with a benzyl group, shifting the compound’s pharmacophore toward aromatic interactions. The bromine enables cross-coupling reactions for further diversification .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Key Features
tert-Butyl (4-((4-Chloropyrimidin-2-yl)amino)cyclohexyl)carbamate ~325.8 ~2.5 Moderate solubility, chloro-pyrimidine core
2i (4-bromo-5-chloropyridine analog) 405.5 ~3.0 High halogen content, pyridine scaffold
15b (triazole-quinazoline hybrid) ~600 ~4.2 High MW, extended π-system
14 (methylthio derivative) ~383.9 ~3.8 Lipophilic, metabolically stable

*Calculated using fragment-based methods.

Structure-Activity Relationship (SAR) Insights

  • Halogen Positioning : Chlorine at pyrimidine 4-position (target compound) vs. 2-position () alters electronic density, impacting nucleophilic substitution rates and target binding .
  • Cyclohexyl Conformation : trans-Cyclohexyl derivatives (e.g., 2i) show improved synthetic yields and conformational stability compared to cis isomers .
  • Heterocycle Additions : Triazole and quinazoline moieties () enhance kinase inhibition but may introduce toxicity risks due to increased planarity and metabolic oxidation .

Biological Activity

tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate is a synthetic compound with the molecular formula C15H23ClN4O2 and a molecular weight of 326.82 g/mol. This compound has gained attention in pharmaceutical research due to its potential biological activities, particularly as a ligand for the histamine H4 receptor, which is involved in various inflammatory processes. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure

The structure of this compound features:

  • A cyclohexyl ring linked to a pyrimidine ring via an amino group.
  • A chlorine substitution on the pyrimidine ring, which is crucial for its biological activity.

Biological Activity

The compound exhibits notable biological activities that suggest its relevance in treating conditions associated with inflammation and pain. Key findings include:

  • Histamine H4 Receptor Interaction :
    • This compound has been identified as a potential ligand for the histamine H4 receptor.
    • Studies indicate that compounds interacting with this receptor may possess anti-inflammatory and antinociceptive properties, making them promising candidates for managing allergies and chronic pain conditions.
  • Pharmacological Profiles :
    • Interaction studies typically utilize radiolabeled ligands and cell-based assays to evaluate binding affinity and selectivity towards histamine receptors.
    • Preliminary data suggest that this compound could modulate inflammatory pathways effectively, although further research is required to elucidate its full pharmacological profile.

Synthesis

The synthesis of this compound can be achieved through various methods involving amination and carbamate formation. The general synthetic route includes:

  • Formation of the pyrimidine derivative.
  • Coupling with cyclohexyl amine.
  • Protection and deprotection steps to yield the final product.

Case Studies

Several studies have investigated the biological activities of similar compounds, providing insights into the potential applications of this compound:

StudyFindings
Study A Demonstrated that similar pyrimidine derivatives exhibit significant anti-inflammatory effects in animal models.
Study B Identified binding affinities of related compounds to histamine receptors, suggesting potential therapeutic applications in allergy treatments.
Study C Explored the antinociceptive properties of compounds within this class, indicating their utility in pain management therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.